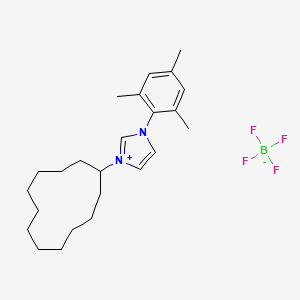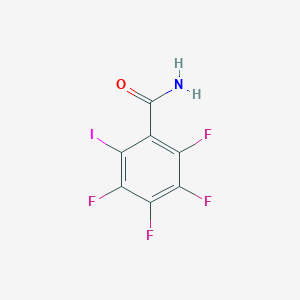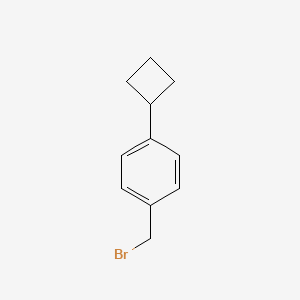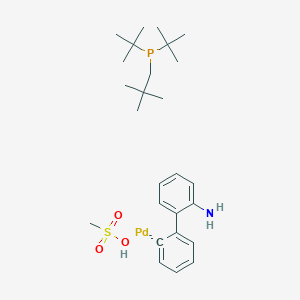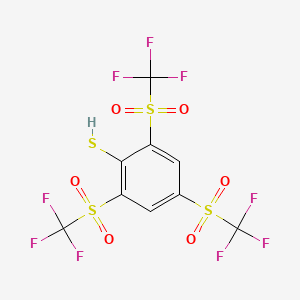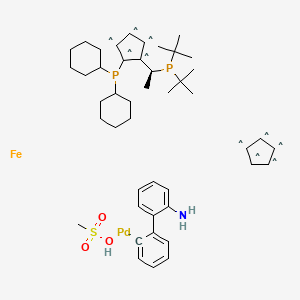
Bruno Palladacycle, min. 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bruno Palladacycle, also known as C,C-Palladacycles, are palladium complexes containing a chelating ligand bonded to the metal through at least one carbon atom . These species have played a key role in palladium chemistry because they are usual intermediates in many of the catalytic transformations in which this metal is involved .
Synthesis Analysis
The synthesis of C,C-Palladacycles involves different approaches. These species hold a bidentate ligand that chelates the Pd atom through two C-donor moieties . Their relevance is closely related to the fact that they are intermediates in many palladium-catalyzed transformations . A synthetic protocol leading to palladacycle complexes using a mild base and an environmentally desirable solvent has been reported .Molecular Structure Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Chemical Reactions Analysis
Palladacyclic architectures have been shown as versatile motifs in cross-coupling reactions. NHC-ligated palladacycles possessing unique electronic and steric properties have helped to stabilize the catalytically active species and provide additional control over reaction selectivity .Physical And Chemical Properties Analysis
The photophysical and photochemical properties of palladacycle complexes derived from 8-aminoquinoline ligands have been studied. Spectroscopic, electrochemical, and computational studies reveal that visible light irradiation induces a mixed LLCT/MLCT charge transfer .Applications De Recherche Scientifique
Catalysis in Organic Reactions
Bruno Palladacycles are renowned for their catalytic abilities in organic synthesis. They are particularly useful in cross-coupling reactions, such as Heck and Sonogashira reactions, which are pivotal in constructing complex organic molecules .
Medicinal Chemistry
These compounds have shown potential in medicinal chemistry, especially after the success of cisplatin as an anticancer agent. Palladacycles are being explored for their anticancer properties and as agents in targeted drug delivery systems .
Biological Applications
In biological sciences, palladacycles contribute to the development of new therapeutic agents. Their complex structures allow for interaction with biological molecules, potentially leading to new drug discoveries .
Material Science
Palladacycles play a role in material science by contributing to the synthesis of innovative materials with potential applications in electronics, photonics, and nanotechnology .
Sensing Applications
These compounds can be used in sensing applications, such as detecting carbon monoxide (CO) or thiocyanate (SCN-) ions, which is crucial for environmental monitoring and industrial processes .
Synthesis of Functional Molecules
The functionalization of C,C-palladacycles has been instrumental in synthesizing intricate drug molecules, natural products, chiral ligands, and other functional molecules that have significant implications in various fields of chemistry .
Mécanisme D'action
Target of Action
Bruno Palladacycle, also known as “Bruno Palladacycle, min. 98%”, primarily targets the C-C and C-N cross-coupling reactions . These reactions are crucial in the synthesis of complex organic compounds, particularly in the pharmaceutical industry .
Mode of Action
Bruno Palladacycle interacts with its targets through a process known as palladium-catalyzed transformations . This compound serves as an intermediate in these transformations, facilitating the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds . The palladacycle’s unique electronic and steric properties help stabilize the catalytically active species and provide additional control over reaction selectivity .
Biochemical Pathways
The primary biochemical pathway affected by Bruno Palladacycle is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling method used to synthesize biaryl compounds, which are essential in various areas of chemistry . Bruno Palladacycle also plays a role in the enantioselective β-C(sp3)-H arylation of carboxylic acids .
Result of Action
The action of Bruno Palladacycle results in the formation of new C-C and C-N bonds, enabling the synthesis of complex organic compounds . This is particularly valuable in the pharmaceutical industry, where these reactions can lead to the creation of new drug molecules .
Action Environment
This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as the reaction medium .
Orientations Futures
There is a growing interest in the synthesis of functional molecules through the functionalization of different C,C-Palladacycles . This approach is seen as an increasingly viable tool for selective C–C and C–X bond-forming reactions . The future of Bruno Palladacycle lies in further exploring its potential in various chemical reactions and improving its synthesis process.
Propriétés
InChI |
InChI=1S/C27H47P2.C12H10N.C5H5.CH4O3S.Fe.Pd/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-2-4-5-3-1;1-5(2,3)4;;/h14,19-23H,8-13,15-18H2,1-7H3;1-6,8-9H,13H2;1-5H;1H3,(H,2,3,4);;/q;-1;;;;/t21-;;;;;/m0...../s1 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJPONIANSCTIE-DHOIFHORSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C]1[CH][CH][CH][C]1P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[CH]1[CH][CH][CH][CH]1.[Fe].[Pd] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H66FeNO3P2PdS- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bruno Palladacycle | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)
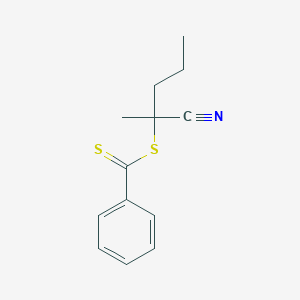
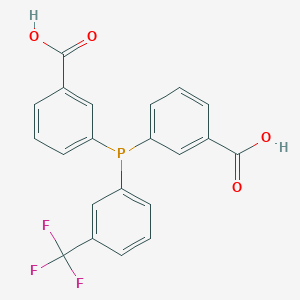
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)
![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium chloride, min. 95%](/img/structure/B6309868.png)
![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)

